1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid

Overview

Description

Molecular Structure Analysis

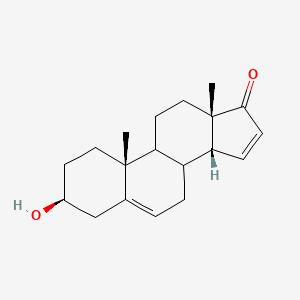

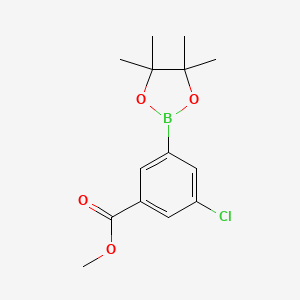

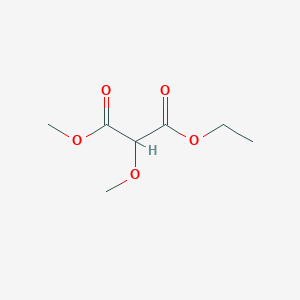

The molecular structure of 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid can be represented by the SMILES stringCC1CC(C#N)(C(O)=O)C1 . This indicates that the molecule consists of a cyclobutane ring with two methyl groups (CH3) and a carboxylic acid group (COOH) attached to one carbon atom, and a cyano group (C#N) attached to another carbon atom .

Scientific Research Applications

1. Transition-Metal Free Cyano 1,3 Migration of Unsaturated Cyanohydrins

- Application Summary: This research presents a novel approach of transition-metal-free cyano 1,3-migration of β,γ- and α,β-unsaturated cyanohydrins . This method provides reliable and convenient access to β-cyano ketones in high yields .

- Methods of Application: The method involves the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a strong base, which plays three roles in this system: serving as a base, catalyzing hydride transfer, and facilitating the addition of the cyano moiety to the unsaturated ketone intermediate .

- Results/Outcomes: The method has broad substrate scope and good functional group tolerance and could be scaled-up .

2. Catalytic Electrophilic Cyanation of Silyl Enol Ethers

- Application Summary: The research presents the Lewis acidic activation of a hypervalent iodine reagent containing a transferable cyano group, 1-cyano-3,3-dimethyl-3- (1 H )-1,2-benziodoxole (CDBX), with B (C 6 F 5) 3, to achieve the catalytic electrophilic cyanation of silyl enol ethers .

- Methods of Application: The method involves the use of B (C 6 F 5) 3 to activate CDBX through coordination of its cyano group, thus enabling the electrophilic cyanation reaction to occur .

- Results/Outcomes: Mechanistic studies indicate that CDBX is activated through coordination of its cyano group to B (C 6 F 5) 3 .

3. Room Temperature Decarboxylative Cyanation of Carboxylic Acids

- Application Summary: This research presents a method for the one-step conversion of aliphatic carboxylic acids to the corresponding nitriles using photoredox catalysis and cyanobenziodoxolones . This method is particularly useful for the synthesis of nitrogen-containing heterocycles .

- Methods of Application: The method involves the use of visible light mediated photoredox and cyanobenziodoxolones (CBX) reagents . The reaction proceeded in high yields with natural and non-natural α-amino and α-oxy acids .

- Results/Outcomes: The direct cyanation of dipeptides and drug precursors was also achieved . The mechanism of the decarboxylative cyanation was investigated both computationally and experimentally .

4. Applications in Nanotechnology and Polymers

- Application Summary: Carboxylic acids, including “1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid”, have been used in various areas such as organic synthesis, nanotechnology, and polymers . They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of nanoparticles .

- Methods of Application: The application of carboxylic acids in these areas involves various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Results/Outcomes: The use of carboxylic acids has led to advancements in various fields, including the medical field, pharmacy, and more .

5. Synthesis of Bioactive Compounds

- Application Summary: Aliphatic nitriles, including “1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid”, have found various applications in the fine chemicals industry, both as building blocks and final products in natural and synthetic bioactive compounds . For example, anastrozole, saxagliptin, and odanacatib, which are drugs for treating breast cancer, diabetes, and osteoporosis respectively, contain aliphatic nitriles .

- Results/Outcomes: The use of nitriles has led to advancements in the pharmaceutical industry .

6. Surface Modification of Nanoparticles

- Application Summary: Carboxylic acids, including “1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid”, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Methods of Application: The application of carboxylic acids in nanotechnology involves various organic reactions, such as substitution, elimination, oxidation, coupling, etc .

- Results/Outcomes: The use of carboxylic acids has led to advancements in various fields, including the medical field, pharmacy, and more .

properties

IUPAC Name |

1-cyano-3,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKUACPYCVTOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C#N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

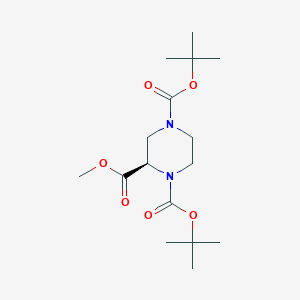

![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)

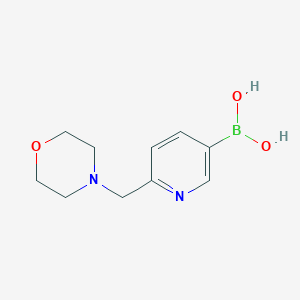

![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)

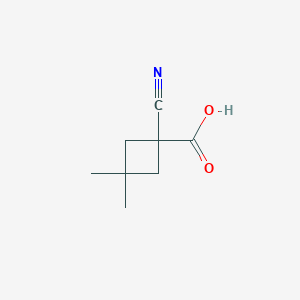

![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)